molecular formula C8H10N4 B8244256 3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

Cat. No. B8244256
M. Wt: 162.19 g/mol
InChI Key: ZVNSWSVGKRBZEV-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole derivatives have been extensively researched for their corrosion inhibition properties. Studies demonstrate these compounds as effective additives in protecting metals like steel from corrosion in acidic environments. This includes their application in inhibiting corrosion of pure iron in hydrochloric acid solutions. Various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy have been used to confirm the effectiveness of these derivatives in reducing corrosion rates and increasing inhibition efficiency (Zarrok et al., 2012), (Chetouani et al., 2005).

Density Functional Theory (DFT) Study

DFT studies on bipyrazole derivatives, including 3,3'-dimethyl variants, provide insights into their reactivity and inhibition efficiencies. These studies focus on parameters like energy gaps, electronegativity, and global hardness, which relate to their performance as corrosion inhibitors (Wang et al., 2006).

Supramolecular Chemistry

3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole is significant in supramolecular chemistry. It's used in template-controlled reactions to create binary metal bipyrazolates with unique properties like framework flexibility and porous characteristics. These materials are stable up to high temperatures and have potential applications in accommodating unsaturated hydrocarbons (Zhang & Kitagawa, 2008).

properties

IUPAC Name

5-methyl-4-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-7(3-9-11-5)8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNSWSVGKRBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=C(NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.